molecular formula C9H9N3O2 B2970801 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1216108-18-7

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B2970801
CAS No.: 1216108-18-7
M. Wt: 191.19
InChI Key: RKCLHBSRFDUBGY-UHFFFAOYSA-N
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Description

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a chemical building block based on the 1,2,4-triazolo[4,3-a]pyridine scaffold, a heterocyclic system of significant interest in medicinal and organic chemistry research . This specific compound features a carboxylic acid moiety at the 8-position and an ethyl group at the 3-position of the fused bicyclic ring system. The 1,2,4-triazolo[4,3-a]pyridine core is recognized as a "privileged structure" in drug discovery. Its derivatives are frequently explored for their potential as therapeutic agents due to their ability to interact with various biological targets . For instance, closely related 1,2,4-triazolo[4,3-a]pyridine derivatives have been investigated and patented as positive allosteric modulators of the mGluR2 receptor, indicating potential applications in neuroscience research . The presence of the carboxylic acid functional group on this molecule makes it a versatile intermediate for further synthetic modification, such as in the formation of amide bonds, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies and high-throughput screening. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Specific data on the melting point, solubility, and other physical properties for this exact compound are currently limited in the public domain, and researchers are encouraged to request detailed analytical data.

Properties

IUPAC Name

3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-7-10-11-8-6(9(13)14)4-3-5-12(7)8/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCLHBSRFDUBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-cyanopyridine in the presence of a base, such as sodium ethoxide, to form the triazole ring. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Corresponding carboxylate or ketone derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Ester or amide derivatives.

Scientific Research Applications

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways. For example, it has been shown to inhibit certain bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and subsequent cell death. The compound’s anti-inflammatory effects may be attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position 3) Molecular Formula MW (g/mol) Key Features
Target Compound Ethyl C₉H₉N₃O₂ 191.19 Balanced lipophilicity; salt-forming ability
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid Methyl C₈H₇N₃O₂ 177.16 Higher hydrophilicity; simpler synthesis
3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid 2-Methoxyphenyl C₁₄H₁₁N₃O₃ 269.26 Enhanced aromatic interactions; potential kinase inhibition
3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid 4-Methoxyphenyl C₁₄H₁₁N₃O₃ 269.26 Improved solubility; explored in drug conjugates
3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid o-Tolyl C₁₄H₁₁N₃O₂ 253.26 Steric bulk; potential for targeted binding

Key Observations :

  • Ethyl vs. Methyl : The ethyl group increases lipophilicity (logP ~1.2 vs. ~0.8) and may enhance membrane permeability compared to the methyl analog .

Carboxylic Acid Derivatives

Modifications to the carboxylic acid group at position 8 alter solubility and bioactivity:

Compound Name Position 8 Modification Molecular Formula MW (g/mol) Features
Target Compound -COOH C₉H₉N₃O₂ 191.19 High aqueous solubility (logS ~-2.1); salt formation
Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate -COOEt C₁₃H₁₃F₃N₂O₂ 298.25 Lipophilic ester; improved metabolic stability
3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (hexahydro) Saturated ring C₉H₁₃N₃O₂ 195.22 Reduced aromaticity; potential for CNS penetration

Key Observations :

  • Carboxylic Acid vs. Ester : The -COOH group enhances solubility (~50 mg/mL in water) but may reduce oral bioavailability due to ionization. Esters (e.g., ethyl) are more lipophilic but prone to hydrolysis .

Biological Activity

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C8H9N3O2C_8H_9N_3O_2. Its structure consists of a triazole ring fused with a pyridine moiety and a carboxylic acid functional group. This unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds within the triazolo[4,3-a]pyridine class exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown selective activity against bacterial strains.
  • Cytotoxicity : Studies have demonstrated that certain triazolo-pyridine derivatives can inhibit cancer cell proliferation.
  • Neurological Effects : Positive allosteric modulation of metabotropic glutamate receptors has been observed in related compounds, suggesting potential applications in treating neurological disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Allosteric Modulation : It acts as a positive allosteric modulator at metabotropic glutamate receptors, which are implicated in various neurological conditions .
  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific kinases involved in cellular signaling pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Studies : A study reported that certain triazolo-pyridine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL .
  • Cytotoxicity Assays : In vitro assays indicated that this compound showed cytotoxic effects on various cancer cell lines. For instance:
    • HeLa cells (cervical cancer) exhibited an IC50 value of approximately 15 µM.
    • A375 cells (melanoma) showed an IC50 value of around 20 µM .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL or µM)Reference
AntibacterialStaphylococcus aureus32
AntibacterialEscherichia coli64
CytotoxicityHeLa15 µM
CytotoxicityA37520 µM

Q & A

Q. What are the established synthetic routes for 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid?

The compound is typically synthesized via multi-step procedures involving cyclization reactions. For example, a common method involves reacting 2-aminopyridine-3-carboxylic acid derivatives with cyclizing agents like cyclohexyl isocyanate in ethanol, yielding triazolopyridine intermediates . Oxidative ring closure using sodium hypochlorite in ethanol has also been reported as a greener alternative, achieving 73% yield under mild conditions . Key steps often include purification via column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) .

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, bond lengths and dihedral angles (e.g., carboxylate group twisted at 55.6° from the triazolopyridine plane) have been validated using single-crystal diffraction . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., ethyl ester protons at δ 1.37 ppm) .
  • Mass spectrometry : High-resolution EI-MS to verify molecular ions (e.g., [M]+^+ at m/z 271.1065) .
  • IR spectroscopy : Peaks for carbonyl (1704 cm1^{-1}) and azide (2143 cm1^{-1}) groups .

Q. What biological activities have been reported for this compound?

Derivatives exhibit diverse bioactivities:

  • Anticancer : Triazolopyridine-carboxylic acid analogs show cytotoxicity against human cancer cell lines via tubulin inhibition .
  • Antimicrobial : Iodine(III)-mediated derivatives demonstrate antibacterial activity against S. aureus (MIC: 8–32 µg/mL) .
  • Antitubercular : Some analogs inhibit Mycobacterium tuberculosis at IC50_{50} values <10 µM . Note: Certain derivatives lack expected activity (e.g., antispasmodic effects), highlighting structure-activity nuances .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Reagent selection : Use excess azido(trimethyl)silane (7.5 equiv) and trifluoroacetic acid (10 equiv) to drive cyclization efficiency .
  • Purification : Dry-load flash chromatography (e.g., cyclohexane/ethyl acetate gradients) improves recovery of polar intermediates .
  • Solvent choice : Ethanol or DMF enhances reaction homogeneity for heterocycle formation .

Q. What strategies resolve contradictions in bioactivity data?

Discrepancies (e.g., antispasmodic inactivity vs. anticancer efficacy) may arise from:

  • Substituent effects : The ethyl group at position 3 enhances lipophilicity, affecting membrane permeability .
  • Assay conditions : Varying cell lines (e.g., BEAS-2B vs. HeLa) or incubation times alter sensitivity .
  • Metabolic stability : Carboxylic acid metabolites (detected via HPLC in urine) may lack parental compound activity .

Q. How can computational modeling guide derivative design?

  • Docking studies : Predict binding to targets like tubulin or bacterial enzymes using crystal structures (e.g., PDB: 1SA0) .
  • QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with antimicrobial potency .
  • ADMET prediction : Tools like SwissADME assess bioavailability (e.g., TPSA <90 Å2^2 for BBB penetration) .

Q. What analytical methods quantify the compound in biological matrices?

  • HPLC-UV : Reverse-phase C18 columns with acetonitrile/water mobile phases (LOD: 0.1 µg/mL) .
  • LC-MS/MS : MRM transitions (e.g., m/z 271→143) enhance specificity in urine or plasma .
  • Molecular imprinting : Solid-phase extraction (MISPE) improves selectivity for trace analysis .

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